REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][C:5]2[C:6](=[O:9])[O:7][CH2:8][C:4]=2[C:3]=1[O:12][CH3:13].[B-](F)(F)(F)[CH:15]=[CH2:16].[K+].ClCCl.C(N(CC)CC)C>C(O)C>[CH3:13][O:12][C:3]1[C:4]2[CH2:8][O:7][C:6](=[O:9])[C:5]=2[CH:10]=[CH:11][C:2]=1[CH:15]=[CH2:16] |f:1.2|
|
Name
|
|
Quantity
|
430 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C2=C(C(OC2)=O)C=C1)OC
|
Name
|
|
Quantity
|
474 g
|
Type
|
reactant
|
Smiles
|
[B-](C=C)(F)(F)F.[K+]
|
Name
|
|
Quantity
|
144 mg
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
493 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was degassed
|
Type
|
ADDITION
|
Details
|
filled with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 12 hr
|
Duration
|
12 h
|
Type
|
ADDITION
|
Details
|
The mixture was then diluted with EtOAc
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of celite
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography
|
Type
|
ADDITION
|
Details
|
The fractions containing desired product
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 4-methoxy-5-vinyl-2-benzofuran-1(3H)-one
|
Name
|
|
Type
|
|
Smiles
|
COC1=C(C=CC=2C(OCC21)=O)C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |